molecular formula C20H28N2O3S B2653181 N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide CAS No. 1797904-64-3

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide

Cat. No. B2653181
CAS RN: 1797904-64-3
M. Wt: 376.52
InChI Key: RHWFRPTYPBDENT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H28N2O3S and its molecular weight is 376.52. The purity is usually 95%.
BenchChem offers high-quality N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A significant area of research involving compounds similar to N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide focuses on the synthesis of tetrasubstituted furans and related structures. Studies have shown techniques for creating complex molecules incorporating bicyclic structures, which are key intermediates in the synthesis of a wide range of compounds. For instance, Maas et al. (2020) demonstrated a method for obtaining tetrasubstituted furantricarboxylates by nucleophile-induced cleavage, which could be relevant for the synthesis of compounds with similar structural features Maas, G., Dobesch, M., & Greiner, J. (2020).

Potential Pharmacological Activities

Research into the pharmacological potential of compounds structurally related to N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide has highlighted their possible uses in medicine. Zlenko et al. (2012) explored new derivatives with analgesic and tranquilizer activities, which could inform further investigations into the therapeutic applications of similar compounds Zlenko, H.T., Palchikov, V.A., & Rybalko, V. E. (2012).

Chemical Reactions and Mechanisms

The study of the chemical behavior and reaction mechanisms involving bicyclic structures is another important area of research. Francisco et al. (2003) detailed the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems, which can serve as a basis for understanding the reactivity and synthetic utility of compounds with similar bicyclic scaffolds Francisco, C. G., Herrera, A., & Suárez, E. (2003).

properties

IUPAC Name

N-[3-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl]-2,3,5,6-tetramethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S/c1-13-12-14(2)16(4)20(15(13)3)26(24,25)21-11-10-19(23)22-17-6-5-7-18(22)9-8-17/h5-6,12,17-18,21H,7-11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHWFRPTYPBDENT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC(=O)N2C3CCC2C=CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-oxopropyl)-2,3,5,6-tetramethylbenzenesulfonamide

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